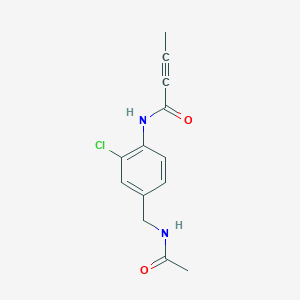

N-(4-(acetamidomethyl)-2-chlorophenyl)but-2-ynamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

N-(4-(acetamidomethyl)-2-chlorophenyl)but-2-ynamide is a compound belonging to the class of ynamides, which are characterized by a carbon-carbon triple bond directly attached to a nitrogen atom bearing an electron-withdrawing group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-(acetamidomethyl)-2-chlorophenyl)but-2-ynamide typically involves the reaction of an appropriate amide with an alkyne under specific conditions. One common method is the direct N-dehydrogenation of amides to enamides using electrophilic activation. This process employs reagents such as LiHMDS (lithium hexamethyldisilazide) and triflic anhydride, which serve as both the electrophilic activator and the oxidant . The reaction is characterized by its simple setup and broad substrate scope.

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. the principles of large-scale organic synthesis, such as optimizing reaction conditions, using cost-effective reagents, and ensuring high yields, would apply to the industrial production of this compound.

Chemical Reactions Analysis

Types of Reactions

N-(4-(acetamidomethyl)-2-chlorophenyl)but-2-ynamide undergoes various types of chemical reactions, including:

Cycloaddition: This reaction involves the addition of two or more unsaturated molecules to form a cyclic compound.

Cyclization: This intramolecular reaction forms a ring structure.

Intramolecular Alkoxylation-Initiated Rearrangement: This reaction involves the rearrangement of atoms within the molecule, initiated by the addition of an alkoxy group.

Oxygen Atom Transfer Reactions: These reactions involve the transfer of an oxygen atom from one molecule to another.

Hydro-Heteroatom Addition Reactions: These reactions involve the addition of a hydrogen atom and a heteroatom (such as nitrogen, oxygen, or sulfur) to a molecule.

Common Reagents and Conditions

Common reagents used in these reactions include Brønsted acids, transition metal catalysts, and various oxidizing agents. The specific conditions depend on the desired reaction and the nature of the starting materials.

Major Products Formed

The major products formed from these reactions include a diverse range of structurally complex N-containing molecules, especially valuable N-heterocycles .

Scientific Research Applications

Medicinal Chemistry Applications

1.1 Anticancer Activity

Research indicates that compounds similar to N-(4-(acetamidomethyl)-2-chlorophenyl)but-2-ynamide exhibit significant anticancer properties. For instance, studies on related structures have shown their ability to inhibit cell proliferation in various cancer cell lines, including non-small cell lung cancer (NSCLC) and breast cancer cells. The mechanism often involves the modulation of key signaling pathways such as MAPK and apoptosis induction, making these compounds potential candidates for further development as anticancer agents .

1.2 Inhibition of Enzymatic Activity

this compound may serve as an inhibitor for specific enzymes involved in disease processes. For example, its structural similarity to known inhibitors suggests it could target DNA methyltransferases (DNMTs), which play a crucial role in cancer epigenetics by silencing tumor suppressor genes. The inhibition of DNMTs has been linked to reactivation of these genes, thus providing a therapeutic avenue for cancer treatment .

Synthetic Methodologies

2.1 Synthesis Techniques

The synthesis of this compound can be achieved through various organic reactions, including:

- Coupling Reactions : Utilizing amine coupling with acyl chlorides to introduce the acetamidomethyl group.

- Alkyne Formation : Employing Sonogashira coupling or similar methods to construct the but-2-ynamide backbone.

These methods allow for the efficient production of the compound while providing opportunities for structural modifications that could enhance its biological activity .

3.1 Target Discovery in Proteomics

The compound's potential application in proteomics involves its use in activity-based protein profiling (ABPP). By labeling target proteins, researchers can identify and quantify interactions within complex biological systems. This approach is particularly useful for discovering new therapeutic targets and understanding disease mechanisms at a molecular level .

3.2 Case Study: Cancer Cell Lines

A notable case study involved testing this compound against various cancer cell lines. The results indicated a significant reduction in cell viability at low micromolar concentrations, suggesting potent anticancer effects. Further investigations revealed that the compound induced apoptosis through mitochondrial pathways, highlighting its mechanism of action .

Table 1: Summary of Biological Activities

Table 2: Synthesis Methods Overview

| Method | Description | Advantages |

|---|---|---|

| Coupling Reactions | Amine coupling with acyl chlorides | High yield |

| Alkyne Formation | Sonogashira coupling for alkyne synthesis | Versatile |

Mechanism of Action

The mechanism of action of N-(4-(acetamidomethyl)-2-chlorophenyl)but-2-ynamide involves its ability to act as both a nucleophile and an electrophile due to the polarization of the alkyne by the electron-donating nitrogen atom and the electron-withdrawing group. This dual reactivity allows it to participate in a variety of chemical reactions, forming stable intermediates and products .

Comparison with Similar Compounds

Similar Compounds

Similar compounds include other ynamides, such as:

- N-(2-chlorophenyl)but-2-ynamide

- N-(4-methylphenyl)but-2-ynamide

- N-(4-nitrophenyl)but-2-ynamide

Uniqueness

N-(4-(acetamidomethyl)-2-chlorophenyl)but-2-ynamide is unique due to the presence of the acetamidomethyl group, which provides additional sites for chemical modification and enhances its reactivity compared to other ynamides .

Biological Activity

N-(4-(acetamidomethyl)-2-chlorophenyl)but-2-ynamide is a compound belonging to the class of ynamides, which are characterized by a carbon-carbon triple bond directly attached to a nitrogen atom. This compound has garnered attention in medicinal chemistry due to its potential biological activities and applications in organic synthesis.

- Molecular Formula : C12H14ClN3O

- Molecular Weight : 264.71 g/mol

- Structure : The compound features a unique structure that includes an acetamidomethyl group, enhancing its reactivity compared to other ynamides.

The mechanism of action of this compound involves its dual reactivity as both a nucleophile and an electrophile. The polarization of the alkyne by the electron-donating nitrogen atom and the electron-withdrawing group allows it to participate in various chemical reactions, forming stable intermediates and products. This characteristic is crucial for its biological activity, particularly in interactions with biological macromolecules.

Biological Activity

Research indicates that this compound exhibits several significant biological activities:

Case Studies and Experimental Data

While specific clinical studies on this compound are scarce, related compounds have demonstrated promising results:

- Alkylating Agents : A study on alkylating agents showed that compounds with similar reactivity profiles effectively inhibited tumor growth in experimental models .

- Antiviral Efficacy : Research on substituted benzamide analogues indicated that modifications can enhance selectivity and potency against viral infections, suggesting that structural variations of ynamides could lead to significant antiviral agents .

Comparative Analysis

The following table summarizes key properties and biological activities of this compound compared to similar compounds:

| Compound Name | Molecular Weight | Antineoplastic Activity | Antiviral Activity |

|---|---|---|---|

| This compound | 264.71 g/mol | Potentially active | Possible activity |

| N-(2-chlorophenyl)but-2-ynamide | 244.69 g/mol | Active | Limited data |

| N-(4-methylphenyl)but-2-ynamide | 258.34 g/mol | Active | Limited data |

Properties

IUPAC Name |

N-[4-(acetamidomethyl)-2-chlorophenyl]but-2-ynamide |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H13ClN2O2/c1-3-4-13(18)16-12-6-5-10(7-11(12)14)8-15-9(2)17/h5-7H,8H2,1-2H3,(H,15,17)(H,16,18) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QVDLMKNYVMQLBS-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC#CC(=O)NC1=C(C=C(C=C1)CNC(=O)C)Cl |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H13ClN2O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

264.71 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.